![molecular formula C21H25NO6 B4299602 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299602.png)
3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid
Overview
Description
3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid, also known as DPP-4 inhibitor, is a drug used to treat type 2 diabetes mellitus. DPP-4 inhibitors work by blocking the DPP-4 enzyme, which is responsible for breaking down incretin hormones that regulate blood glucose levels.
Mechanism of Action
3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitors work by blocking the 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid enzyme, which is responsible for breaking down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking the 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid enzyme, 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitors increase the levels of these hormones, which in turn stimulates insulin secretion and reduces glucagon secretion, leading to lower blood glucose levels.
Biochemical and Physiological Effects:
3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitors have been shown to have several biochemical and physiological effects. These include increasing insulin secretion, reducing glucagon secretion, improving beta-cell function, and reducing inflammation. Additionally, 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitors may have cardiovascular benefits, such as reducing the risk of heart failure.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitors in lab experiments is that they are relatively easy to administer and have a well-established mechanism of action. Additionally, 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitors have been extensively studied in clinical trials, providing a wealth of data for researchers to draw from. However, one limitation of using 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitors in lab experiments is that they may not accurately reflect the complex metabolic processes that occur in vivo.
Future Directions
There are several future directions for research on 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitors. One area of research is to investigate the long-term effects of 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitors on cardiovascular health. Additionally, researchers may investigate the potential of combining 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitors with other drugs to improve glycemic control in patients with type 2 diabetes. Finally, researchers may investigate the potential of 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitors in treating other metabolic disorders, such as obesity and metabolic syndrome.
In conclusion, 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitor is a drug used to treat type 2 diabetes mellitus. It works by blocking the 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid enzyme, which increases the levels of incretin hormones such as GLP-1 and GIP, leading to lower blood glucose levels. 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitors have been extensively studied in clinical trials and have several biochemical and physiological effects. While there are some limitations to using 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitors in lab experiments, there are several future directions for research on this drug.
Scientific Research Applications
3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitor has been extensively studied for its effectiveness in treating type 2 diabetes mellitus. Clinical trials have shown that 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitors can effectively lower blood glucose levels and improve glycemic control in patients with type 2 diabetes. Additionally, research has shown that 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitors may have cardiovascular benefits, such as reducing the risk of heart failure.
properties
IUPAC Name |
3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6/c1-4-11-28-16-8-5-14(6-9-16)17(13-20(23)24)22-21(25)15-7-10-18(26-2)19(12-15)27-3/h5-10,12,17H,4,11,13H2,1-3H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQORWBGPWVSHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.